molecular formula C13H19Br2NO2 B223892 2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol

2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol

Cat. No. B223892
M. Wt: 381.1 g/mol
InChI Key: PRAVLNNQEIHYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol, also known as DEBE, is a synthetic compound that has been widely used in scientific research. It belongs to the family of amino alcohols and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol is not fully understood. However, it has been proposed that this compound inhibits ACAT by binding to the active site of the enzyme and preventing the formation of cholesterol esters. This compound has also been found to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol esters in cells, which may have implications for the treatment of hypercholesterolemia. This compound has also been found to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol. One area of research could be to further elucidate its mechanism of action. Another area of research could be to investigate its potential as an anticancer agent in animal models. Additionally, this compound could be used as a tool to study the role of ACAT in various biological processes.

Synthesis Methods

2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol can be synthesized by the reaction of 3,5-dibromo-4-ethoxybenzaldehyde with 1-amino-2-butanol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields this compound as a white solid.

Scientific Research Applications

2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C13H19Br2NO2

Molecular Weight

381.1 g/mol

IUPAC Name

2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H19Br2NO2/c1-3-10(8-17)16-7-9-5-11(14)13(18-4-2)12(15)6-9/h5-6,10,16-17H,3-4,7-8H2,1-2H3

InChI Key

PRAVLNNQEIHYPV-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC)Br

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.